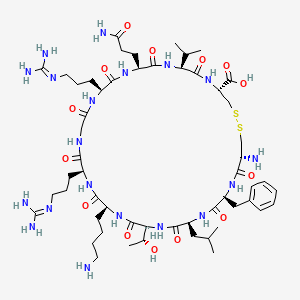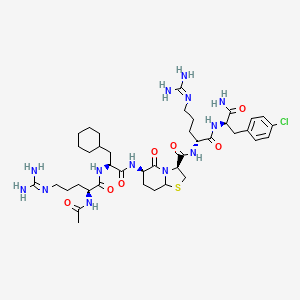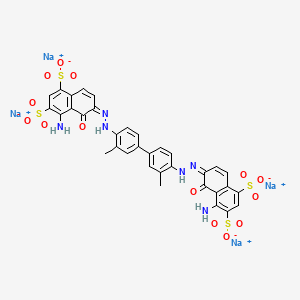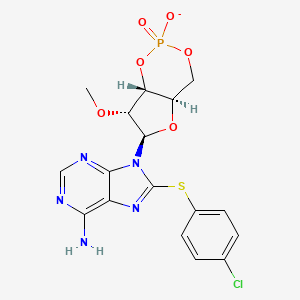![molecular formula C20H24IN3O B10771429 [125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)
[125I]N,N-Diethyllysergamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[125I]Lysergic acid diethylamide, commonly referred to as [125I]LSD, is a radiolabeled derivative of lysergic acid diethylamide. This compound is synthesized by introducing an iodine-125 isotope into the lysergic acid diethylamide molecule. [125I]Lysergic acid diethylamide is primarily used in scientific research, particularly in the study of serotonin receptors due to its high affinity and selectivity for these receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [125I]Lysergic acid diethylamide involves the iodination of lysergic acid diethylamide. This process typically uses sodium iodide (Na125I) and chloramine-T as the iodinating agents . The reaction conditions must be carefully controlled to ensure the selective introduction of the iodine-125 isotope at the desired position on the lysergic acid diethylamide molecule.
Industrial Production Methods
Industrial production of [125I]Lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s radiochemical purity and specific activity. The production must adhere to strict regulatory standards due to the radioactive nature of iodine-125.
Análisis De Reacciones Químicas
Types of Reactions
[125I]Lysergic acid diethylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the lysergic acid diethylamide molecule.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s binding affinity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine and bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of [125I]Lysergic acid diethylamide, while reduction can yield reduced derivatives with altered binding properties .
Aplicaciones Científicas De Investigación
[125I]Lysergic acid diethylamide is widely used in scientific research due to its high affinity for serotonin receptors. Some of its applications include:
Mecanismo De Acción
[125I]Lysergic acid diethylamide exerts its effects by binding to serotonin receptors, particularly the 5-HT2A receptor . This binding alters the receptor’s conformation, leading to changes in intracellular signaling pathways. The compound’s high affinity and selectivity for serotonin receptors make it a valuable tool for studying the molecular mechanisms underlying serotonin receptor function .
Comparación Con Compuestos Similares
Similar Compounds
[3H]Lysergic acid diethylamide: Another radiolabeled derivative of lysergic acid diethylamide used in similar research applications.
[125I]2,5-Dimethoxy-4-iodoamphetamine: A radiolabeled compound used to study serotonin receptors.
[125I]2-Iodo-Lysergic acid diethylamide: A non-radioactive iodinated derivative of lysergic acid diethylamide used for comparative pharmacological studies.
Uniqueness
[125I]Lysergic acid diethylamide is unique due to its high specific activity and selectivity for serotonin receptors. Its radiolabeled nature allows for highly sensitive detection and quantification of serotonin receptor binding sites, making it an invaluable tool in neuropharmacological research .
Propiedades
Fórmula molecular |
C20H24IN3O |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
(6aR,9R)-N,N-diethyl-5-(125I)iodanyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3/t12-,17-/m1/s1/i21-2 |
Clave InChI |
OBCUQRYIGTWROI-YUPRZBKSSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)[125I])C |
SMILES canónico |
CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)


![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
![[3H]eletriptan](/img/structure/B10771413.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
![[3H]-Paroxetine](/img/structure/B10771422.png)